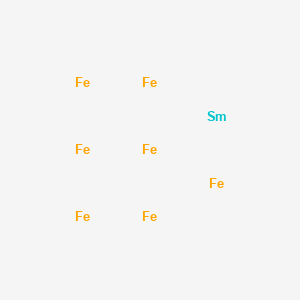
Iron;samarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-samarium compounds are a class of materials that combine the properties of iron and samarium, a rare-earth element. These compounds are known for their unique magnetic properties, making them valuable in various industrial and scientific applications. Samarium, with the atomic number 62, belongs to the lanthanide series and is often used in combination with iron to create high-performance magnets and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron-samarium compounds can be synthesized through various methods, including solid-state reactions, solution-based techniques, and high-temperature processes. One common method involves the reduction of samarium oxide with iron at high temperatures. For example, samarium oxide (Sm₂O₃) can be reduced with iron powder in a vacuum or inert atmosphere to form iron-samarium compounds .
Industrial Production Methods
In industrial settings, the production of iron-samarium compounds often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and quality of the final product. The process typically includes the following steps:
- Mixing samarium oxide with iron powder.
- Heating the mixture in a high-temperature furnace.
- Cooling the product under controlled conditions to prevent oxidation .
Análisis De Reacciones Químicas
Types of Reactions
Iron-samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of samarium and iron, as well as the reaction conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxides, halides, and intermetallic compounds. For example, the reaction of iron-samarium compounds with chlorine can produce samarium chloride and iron chloride .
Aplicaciones Científicas De Investigación
Iron-samarium compounds have a wide range of scientific research applications due to their unique properties:
Magnetic Materials: These compounds are used to create high-performance permanent magnets, which are essential in various electronic devices, motors, and generators.
Biomedical Applications: Samarium-based compounds are used in medical imaging and cancer treatments due to their ability to target specific tissues and emit radiation.
Optoelectronic Devices: These compounds are also explored for their potential use in optoelectronic devices, such as light-emitting diodes (LEDs) and solar cells.
Mecanismo De Acción
The mechanism of action of iron-samarium compounds varies depending on their application. In magnetic materials, the high magnetocrystalline anisotropy and Curie temperature of samarium contribute to the strong magnetic properties of the compound . In catalytic applications, the unique electronic configuration of samarium allows it to facilitate various chemical reactions by acting as an electron donor or acceptor .
Comparación Con Compuestos Similares
Iron-samarium compounds can be compared with other rare-earth iron compounds, such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo) magnets. While neodymium-iron-boron magnets are known for their high magnetic strength, iron-samarium compounds offer better thermal stability and resistance to demagnetization . Samarium-cobalt magnets, on the other hand, provide excellent performance in high-temperature environments but are more expensive due to the cost of cobalt .
List of Similar Compounds
- Neodymium-iron-boron (Nd₂Fe₁₄B)
- Samarium-cobalt (SmCo)
- Samarium-iron-nitrogen (Sm₂Fe₁₇N₃)
- Samarium-iron-tantalate (SmFe₀.₅Ta₁.₅O₆)
Propiedades
Número CAS |
12063-68-2 |
|---|---|
Fórmula molecular |
Fe7Sm |
Peso molecular |
541.3 g/mol |
Nombre IUPAC |
iron;samarium |
InChI |
InChI=1S/7Fe.Sm |
Clave InChI |
LQEGETAMLASTJH-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
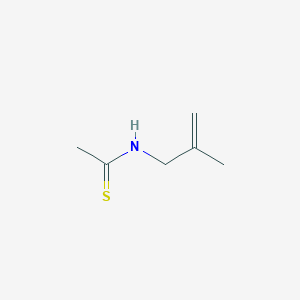

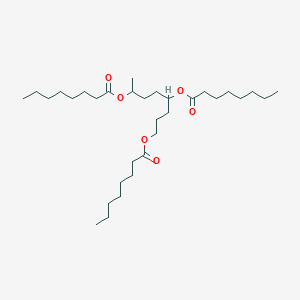
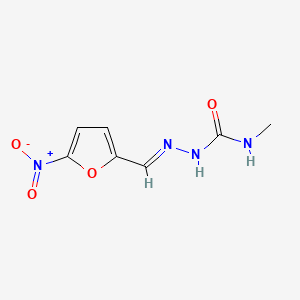

![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
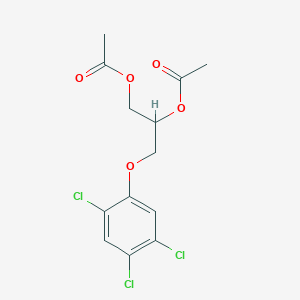

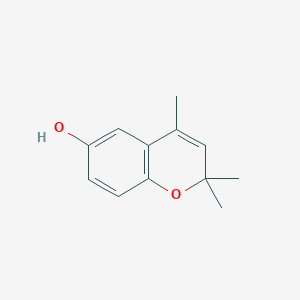

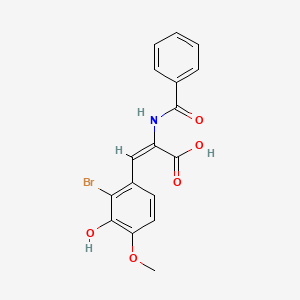
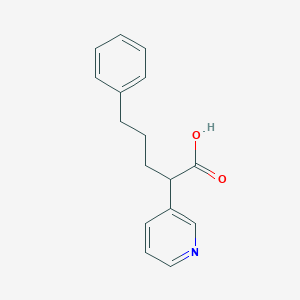
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
